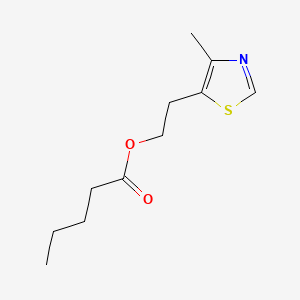
2-(4-Methylthiazol-5-yl)ethyl valerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylthiazol-5-yl)ethyl valerate is a chemical compound with the molecular formula C11H17NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiazol-5-yl)ethyl valerate typically involves the reaction of 4-methylthiazole with ethyl valerate under specific conditions. One common method is the esterification reaction, where 4-methylthiazole is reacted with valeric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.
化学反应分析
Types of Reactions
2-(4-Methylthiazol-5-yl)ethyl valerate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and various substituted thiazoles. These products have distinct properties and applications in different fields.
科学研究应用
2-(4-Methylthiazol-5-yl)ethyl valerate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 2-(4-Methylthiazol-5-yl)ethyl valerate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate oxidative stress and inflammation by influencing the nitric oxide (NO) signaling pathway. The compound can increase NO production, which in turn activates the cyclic guanosine monophosphate (cGMP) pathway, leading to various physiological effects. Additionally, it can inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) and reduce the expression of pro-inflammatory cytokines via the nuclear factor kappa B (NF-κB) signaling pathway .
相似化合物的比较
2-(4-Methylthiazol-5-yl)ethyl valerate can be compared with other thiazole derivatives, such as:
2-(4-Methylthiazol-5-yl)ethyl butyrate: Similar in structure but with a different ester group, leading to variations in physical and chemical properties.
4-Methylthiazole: The parent compound, which lacks the ester group and has different reactivity and applications.
Thiazole: The core structure, which serves as a building block for various derivatives with diverse biological activities.
属性
CAS 编号 |
94159-30-5 |
|---|---|
分子式 |
C11H17NO2S |
分子量 |
227.33 g/mol |
IUPAC 名称 |
2-(4-methyl-1,3-thiazol-5-yl)ethyl pentanoate |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-5-11(13)14-7-6-10-9(2)12-8-15-10/h8H,3-7H2,1-2H3 |
InChI 键 |
YCFURYOJKUTCOJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)OCCC1=C(N=CS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















